Cas no 950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde)

6-Chloro-5-fluoropyridine-3-carbaldehyde structure
950691-52-8 structure
商品名:6-Chloro-5-fluoropyridine-3-carbaldehyde
CAS番号:950691-52-8
MF:C6H3ClFNO
メガワット:159.545523881912
MDL:MFCD13189060
CID:834951
PubChem ID:21698194

6-Chloro-5-fluoropyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Chloro-5-fluoronicotinaldehyde
    • 6-chloro-5-fluoropyridine-3-carbaldehyde
    • 3-PYRIDINECARBOXALDEHYDE,6-CHLORO-5-FLUORO-
    • 6-Chloro-3-fluoronicotinaldehyde
    • 6-chloro-5-fluoro-3-Pyridinecarboxaldehyde
    • 6-chloro-5-fluoro-3-pyridinecarbaldehyde
    • 6-Chloro-5-fluoro-3-pyridinecarboxaldehyde (ACI)
    • CS-0045099
    • MFCD13189060
    • MNOGYCPIVIXHRK-UHFFFAOYSA-N
    • DTXSID90617065
    • 950691-52-8
    • AC-33404
    • AKOS016007339
    • 2-Chloro-3-fluoropyridine-3-carboxaldehyde
    • EN300-195404
    • 6-chloro-5-fluoro-3-pyridine carbaldehyde
    • DB-024971
    • 6-Chloro-5-fluoro-pyridine-3-carbaldehyde
    • SY123385
    • AB67661
    • BS-24663
    • SCHEMBL875527
    • 6-Chloro-5-fluoropyridine-3-carbaldehyde
    • MDL: MFCD13189060
    • インチ: 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H
    • InChIKey: MNOGYCPIVIXHRK-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=C(F)C(Cl)=NC=1

計算された属性

  • せいみつぶんしりょう: 158.98900
  • どういたいしつりょう: 158.9887196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.444
  • ふってん: 235 ºC
  • フラッシュポイント: 96 ºC
  • PSA: 29.96000
  • LogP: 1.68660

6-Chloro-5-fluoropyridine-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115739-5g
6-Chloro-5-fluoronicotinaldehyde
950691-52-8 98%
5g
¥3487.00 2024-04-24
TRC
C360225-50mg
6-Chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8
50mg
$ 150.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AB253-1g
6-Chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8 98%
1g
1289.0CNY 2021-08-04
TRC
C360225-100mg
6-Chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8
100mg
$ 224.00 2023-04-18
TRC
C360225-250mg
6-Chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8
250mg
$ 397.00 2023-04-18
eNovation Chemicals LLC
Y1219177-1G
6-chloro-5-fluoro-pyridine-3-carbaldehyde
950691-52-8 97%
1g
$110 2024-07-21
Chemenu
CM178797-1g
6-chloro-5-fluoronicotinaldehyde
950691-52-8 95%
1g
$400 2021-08-05
Chemenu
CM178797-5g
6-chloro-5-fluoronicotinaldehyde
950691-52-8 95%
5g
$609 2022-06-09
eNovation Chemicals LLC
D549189-5g
6-chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8 95%
5g
$1600 2024-05-24
Enamine
EN300-195404-0.05g
6-chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8 95%
0.05g
$33.0 2023-09-17

6-Chloro-5-fluoropyridine-3-carbaldehyde 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Silver nitrate Solvents: Ethanol ,  Water ;  1 h, 100 °C
リファレンス
Bicyclic compound used as lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, preparation method and pharmaceutical use
, China, , ,

Synthetic Routes 2

はんのうじょうけん
リファレンス
Preparation of spirotricycle compounds as RIPK1 inhibitors for the treatment and prevention of RIPK1-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  20 min, -78 °C; 30 min, -78 °C
1.2 10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Water ;  -78 °C
リファレンス
Preparation of 2-(3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide and 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide derivatives as GPR139 receptor modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Silver nitrate Solvents: Ethanol ,  Water ;  1 h, 100 °C
リファレンス
Fused imidazopyrimidinones as Lp-LPA2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん
リファレンス
Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases
, United States, , ,

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  20 min, 0 °C; 30 min, 0 °C
1.2 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Water ;  0 °C; 0 °C → rt
リファレンス
GPR139 receptor modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hexamethylenetetramine Solvents: Water ;  rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
リファレンス
Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Silver nitrate Solvents: Ethanol ,  Water ;  1 h, 100 °C
リファレンス
Preparation of novel pyrimidinone and pyridinone compounds as Lp-PLA2 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Silver nitrate Solvents: Acetonitrile ,  Water ;  1 h, 110 °C
リファレンス
Preparation of tricyclic compounds as Lp-PLA2 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → rt
リファレンス
Preparation of piperidinylideneaminooxypiperidine derivatives for use as GPR119 modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  30 min, -78 °C
1.2 30 min, -78 °C
リファレンス
Isoxazolidine derivatives inhibitors of receptor interacting protein kinase 1 (RIPK1) and their preparation
, World Intellectual Property Organization, , ,

6-Chloro-5-fluoropyridine-3-carbaldehyde Raw materials

6-Chloro-5-fluoropyridine-3-carbaldehyde Preparation Products

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Amadis Chemical Company Limited
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